methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a nitrophenyl group, an ethoxy group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the nitrophenyl group through nitration. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. As a neurokinin-3 receptor antagonist, it binds to the neurokinin-3 receptors, inhibiting their activity and modulating neurotransmitter release. This interaction affects various signaling pathways in the nervous system, potentially providing therapeutic benefits in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methyl 2-[2-(3-ethoxy-4-hydroxy-5-nitrophenyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate: This compound has a similar nitrophenyl group but a different overall structure, resulting in distinct applications and reactivity.
Uniqueness
methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential as a neurokinin-3 receptor antagonist. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H17N3O7 |
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Molecular Weight |
351.31 g/mol |
IUPAC Name |
methyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O7/c1-4-25-10-6-8(5-9(13(10)19)18(22)23)12-11(14(20)24-3)7(2)16-15(21)17-12/h5-6,12,19H,4H2,1-3H3,(H2,16,17,21) |
InChI Key |
FNYUMAFGASWOHR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC |
Origin of Product |
United States |
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